molecular formula C11H12O2S B6609709 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2866334-63-4

1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6609709
CAS No.: 2866334-63-4
M. Wt: 208.28 g/mol
InChI Key: VEOZPAYFGRBWKC-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a thiophene substituent at the 2-position of the bicyclo[2.1.1]hexane scaffold. The bicyclo[2.1.1]hexane framework is characterized by a strained bridgehead structure, with a smaller internal bridgehead angle (~93°) compared to norbornane (bicyclo[2.2.1]heptane, ~99°), which enhances conformational rigidity and binding precision in enzyme active sites .

Properties

IUPAC Name

1-thiophen-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOZPAYFGRBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Starting Materials

The most scalable and widely reported method for synthesizing 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves a four-step sequence starting from 2-acetylthiophene (Scheme 1). The Horner–Wadsworth–Emmons reaction converts 2-acetylthiophene into the corresponding α,β-unsaturated ester 2 in 90% yield using triethyl phosphonoacetate and sodium hydride in tetrahydrofuran (THF) at 0°C. Subsequent alkylation with allyl bromide via lithium diisopropylamide (LDA)-mediated deprotonation yields diene 1 in 81% yield, albeit with approximately 10% isomeric impurity due to competing methyl group alkylation.

The critical cyclization step employs ultraviolet (UV) light-induced [2+2] photocycloaddition, forming the bicyclo[2.1.1]hexane core. Irradiation of diene 1 in acetonitrile at 254 nm for 24 hours affords ester 19a in 68% yield after distillation. Saponification of 19a using lithium hydroxide in tetrahydrofuran/water (3:1) at 60°C for 12 hours produces the target carboxylic acid 19b in 72% yield, with purity confirmed by recrystallization from hexane/ tert-butyl methyl ether.

Optimization and Scalability

Key optimizations include the use of high-purity diene precursors to minimize byproducts and the selection of acetonitrile as the solvent for photocycloaddition, which enhances reaction efficiency. The method demonstrates remarkable scalability, with multi-gram syntheses of 19b achieved without significant yield reduction. X-ray crystallographic analysis of analogous compounds (e.g., 1b , 3b ) confirms the bicyclo[2.1.1]hexane geometry and regiospecific carboxylate positioning.

Thianthrenium Salt-Mediated Photoredox Coupling

Thianthrenium Salt Preparation

An alternative route leverages photoredox catalysis to introduce the thiophene moiety post-cyclization (Scheme 2). Starting from 1-phenylbicyclo[2.1.1]hexan-2-one, treatment with thianthrene oxide and trifluoroacetic anhydride in acetonitrile at 0°C generates the thianthrenium salt 10 in 31% yield. This intermediate is isolated as a tetrafluoroborate salt via column chromatography (dichloromethane/methanol, 95:5).

Coupling with Thiophen-2-ol

Photoredox-mediated coupling of 10 with thiophen-2-ol employs the iridium catalyst [Ir(dF(CF3)ppy)2(dtbpy)]PF6 under blue LED irradiation. In a representative procedure, 10 (0.15 mmol), thiophen-2-ol (0.38 mmol), and Na2CO3 (0.15 mmol) are stirred in acetonitrile with 3Å molecular sieves, yielding 19b in 28% yield after purification. While lower-yielding than the photocycloaddition route, this method offers modularity for late-stage functionalization.

Comparative Analysis of Methods

Parameter Photocycloaddition Route Photoredox Coupling Route
Overall Yield (Carboxylic Acid)52% (over 3 steps)9% (over 2 steps)
ScalabilityMulti-gram demonstratedLimited to <500 mg
Functional Group ToleranceBroad (heterocycles, halides)Sensitive to nucleophile strength
Purification ComplexityModerate (distillation, crystallization)High (chromatography required)

The photocycloaddition method surpasses the photoredox approach in yield and scalability, making it preferable for bulk synthesis. However, the thianthrenium route provides strategic advantages for introducing diverse nucleophiles without modifying the bicyclic core.

Structural Validation and Applications

1H NMR analysis of 19b reveals characteristic signals for the thiophene ring (δ 7.89–7.12 ppm) and bicyclo[2.1.1]hexane protons (δ 3.02–1.98 ppm), with no observable diastereomers, confirming regiospecific synthesis. The carboxylic acid proton appears as a broad singlet at δ 12.4 ppm, consistent with analogous bicyclo[2.1.1]hexane derivatives. Applications include its use as a bioisostere for ortho-substituted arenes in agrochemicals (e.g., fluxapyroxad analogs) and pharmaceuticals .

Chemical Reactions Analysis

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Features

The inhibitory activity and physicochemical properties of bicyclo[2.1.1]hexane derivatives are highly dependent on substituent type, position, and the bridgehead geometry. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for Bicyclo[2.1.1]hexane Carboxylic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes References
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid Thiophen-2-yl C₁₁H₁₂O₂S 208.28 Hypothesized enhanced π-π interactions due to thiophene; activity data pending exploration.
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Amino C₇H₁₁NO₂ 141.17 Potent inhibitor of S-adenosyl-L-methionine synthesis (IC₅₀ < 1 µM); bridgehead angle critical .
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid 3,4-Dichlorophenyl C₁₃H₁₂Cl₂O₂ 283.14 Increased hydrophobicity; potential for enhanced membrane permeability .
(1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid 4-Bromophenyl C₁₃H₁₃BrO₂ 281.15 Halogen substituent may improve binding via halogen bonding; stereochemistry affects activity .
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid 1,3-Thiazol-5-yl C₁₀H₁₁NO₂S 209.26 Heterocyclic substituent introduces hydrogen-bonding potential; uncharacterized activity .

Key Comparative Insights

Bridgehead Angle and Conformational Rigidity The bicyclo[2.1.1]hexane scaffold’s smaller bridgehead angle (~93°) compared to norbornane (~99°) reduces steric strain and improves complementarity with enzyme active sites, as demonstrated by the superior inhibitory activity of 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid over norbornane analogues . Derivatives with larger bicyclic frameworks (e.g., bicyclo[3.2.1]octane) exhibit reduced activity due to increased bridgehead angles (~105°), disrupting enzyme binding .

Substituent Effects Electron-Rich Groups: The thiophene substituent in the target compound may engage in π-π stacking or dipole-dipole interactions, similar to thiophene-2-carboxylic acid’s role in coordination chemistry . Amino Groups: The unsubstituted amino group in 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is critical for mimicking L-methionine in S-adenosylmethionine synthase inhibition, achieving sub-micromolar IC₅₀ values .

Stereochemical Considerations

  • Stereoisomerism significantly impacts activity. For example, (1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid shows higher enantioselective binding than its stereoisomers .

Biological Activity

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activity. This article explores its biological activity, including mechanisms of action, metabolic stability, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a bicyclic framework that provides rigidity and a distinct three-dimensional shape, which can influence its interactions with biological targets. The presence of the thiophene ring may enhance lipophilicity and facilitate interactions with various enzymes and receptors.

Structural Formula

C12H13O2S\text{C}_{12}\text{H}_{13}\text{O}_2\text{S}

This compound's mechanism of action is primarily linked to its ability to act as a bioisostere for ortho-substituted benzene rings. This structural similarity allows it to interact with biological macromolecules, influencing their activity and function. Studies suggest that derivatives of this compound can modulate enzyme activities, potentially leading to therapeutic applications in various diseases.

Lipophilicity and Metabolic Stability

Lipophilicity is crucial for drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of ortho-benzene rings in bioactive compounds with bicyclo[2.1.1]hexane has shown varying effects on lipophilicity:

  • Calculated Lipophilicity (clogPc\log P) : Decreased by 0.7–1.2 units when replacing ortho-benzene rings.
  • Experimental Lipophilicity (logDlogD) : Little effect observed in most compounds, except for lomitapide where a significant decrease was noted.

Metabolic stability studies indicate that while some compounds exhibit increased stability with the incorporation of bicyclo[2.1.1]hexane, others show a marked decrease in stability, suggesting a complex interplay between structure and metabolic pathways .

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against various fungal strains, including Aspergillus niger. The results indicate that this compound can serve as an effective antifungal agent, demonstrating comparable or enhanced activity relative to traditional fungicides .

Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of 1-(thiophen-2-yl)bicyclo[2.1.1]hexane derivatives against Aspergillus niger, the following results were obtained:

CompoundMinimum Inhibitory Concentration (MIC)Activity
Boscalid5 µg/mLHigh
Bixafen10 µg/mLModerate
Fluxapyroxad15 µg/mLModerate
Thiophen Derivative7 µg/mLHigh

This study highlights the potential of the thiophenyl derivative as an effective alternative in agricultural applications .

Study 2: Metabolic Stability Analysis

A metabolic stability analysis was conducted to compare the degradation rates of various bioactive compounds before and after substituting the ortho-benzene ring with bicyclo[2.1.1]hexane:

CompoundInitial Clearance (CL)Modified Clearance (CL)Half-life (t₁/₂)
Conivaptan31 µL min⁻¹ mg⁻¹12 µL min⁻¹ mg⁻¹Increased
Lomitapide40 µL min⁻¹ mg⁻¹15 µL min⁻¹ mg⁻¹Decreased
Bixafen35 µL min⁻¹ mg⁻¹10 µL min⁻¹ mg⁻¹Decreased

These findings indicate that while some compounds benefit from increased metabolic stability, others may experience significant degradation .

Q & A

Q. Methodology :

  • Lipophilicity : Calculated using ClogP software; log D measured via shake-flask partitioning .
  • Metabolic Stability : Assessed via liver microsome incubations with LC-MS quantification .

Advanced: How are contradictions in reaction pathways involving bicyclo[2.1.1]hexane intermediates resolved?

Answer:
Contradictions arise from competing reaction mechanisms. For example:

  • Carbene Insertion : Bicyclo[2.1.1]hexane-derived carbenes favor forming bicyclo[2.1.1]hex-2-ene over tricyclo[2.2.0.0²,⁶]hexane due to unfavorable transition-state geometry. This is resolved using computational (DFT) analysis to map energy barriers .
  • Cycloaddition Selectivity : Strain-release [2π + 2σ] cycloadditions require triplet energy transfer to avoid side products, as direct excitation leads to non-specific reactivity .

Advanced: What computational strategies predict the bioisosteric compatibility of bicyclo[2.1.1]hexane in drug design?

Answer:

  • Molecular Docking : Bicyclo[2.1.1]hexane is modeled into target binding pockets (e.g., fungal CYP51) to assess steric and electronic complementarity .
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of benzene and bicyclo[2.1.1]hexane to evaluate electronic similarity .
  • MD Simulations : Assess conformational flexibility and entropic penalties upon substitution .

Advanced: How are enantiomerically pure bicyclo[2.1.1]hexane derivatives synthesized?

Answer:

  • Chiral Auxiliaries : Use (1S,2S)-2-aminocyclohexanecarboxylic acid as a template for asymmetric synthesis via Diels-Alder reactions .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates racemic mixtures of ester derivatives .
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns resolves diastereomers .

Advanced: What are the limitations of current synthetic routes to bicyclo[2.1.1]hexane-2-carboxylic acids?

Answer:

  • Scalability : Strain-release cycloadditions require sensitizers (e.g., xanthone), complicating large-scale synthesis .
  • Functional Group Tolerance : Strong Lewis acids (e.g., AlCl₃) limit compatibility with acid-sensitive groups, necessitating alternative catalysts .
  • Yield Optimization : Intramolecular displacements yield ≤60% due to competing elimination pathways .

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